Cas no 2229657-46-7 (2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid)
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid
- EN300-1860316
- 2229657-46-7
-
- Inchi: 1S/C12H10F2O2/c13-12(14)8-11(12,10(15)16)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)/b7-6+
- InChI Key: KTAYBVHCRGOXMS-VOTSOKGWSA-N
- SMILES: FC1(CC1(C(=O)O)/C=C/C1C=CC=CC=1)F
Computed Properties
- Exact Mass: 224.06488588g/mol
- Monoisotopic Mass: 224.06488588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3Ų
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860316-0.05g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1860316-0.1g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1860316-0.25g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1860316-0.5g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1860316-1.0g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1860316-2.5g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1860316-5.0g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1860316-10.0g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1860316-1g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1860316-5g |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |
2229657-46-7 | 5g |
$3687.0 | 2023-09-18 |
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid
Introduction to 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid (CAS No. 2229657-46-7)
2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid, identified by the CAS number 2229657-46-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane core substituted with fluorine atoms and an aromatic vinyl group, which endows it with unique chemical and biological properties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.
The cyclopropane ring in 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid is a key structural motif known for its strain and rigidity, which can influence the electronic and steric properties of the molecule. The presence of two fluoro substituents at the 2-position of the cyclopropane ring enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for pharmacological applications. Additionally, the (E)-2-phenylethenyl group introduces an aromatic system that can participate in various non-covalent interactions with biological targets, such as proteins and nucleic acids.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the potential interactions of 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid with biological targets. Studies have suggested that the combination of the cyclopropane ring, fluoro substituents, and aromatic moiety may confer favorable binding properties to enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies have indicated that this compound could interact with enzymes such as kinases and cytochrome P450 enzymes, which are implicated in various diseases.
The fluoro substitution at the cyclopropane ring is particularly noteworthy, as fluorine atoms are known to modulate the pharmacokinetic properties of molecules. The electron-withdrawing nature of fluorine can enhance the metabolic stability of drug candidates by preventing unwanted degradation pathways. Furthermore, fluorine atoms can influence the electronic distribution within the molecule, potentially altering its binding affinity to biological targets. These properties make 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.
In addition to its structural attributes, 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid has been explored in several preclinical studies as a potential lead compound for treating various conditions. Researchers have investigated its activity against enzymes associated with inflammatory diseases, cancer, and infectious diseases. The rigid cyclopropane core and the presence of both fluoro and aromatic substituents suggest that this compound may exhibit multiple modes of action, making it a versatile candidate for drug development.
The synthesis of 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid presents unique challenges due to the sensitivity of the cyclopropane ring and the need for precise functionalization at multiple positions. However, recent advances in synthetic methodologies have made it possible to access this compound with high yield and purity. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been employed to construct the desired framework efficiently. These synthetic strategies not only facilitate access to this compound but also provide insights into potential analogs with tailored properties.
The biological evaluation of 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid has revealed intriguing findings that warrant further investigation. In vitro assays have shown that this compound exhibits moderate activity against certain kinases, suggesting its potential as an inhibitor for these enzymes. Additionally, preliminary cell-based assays have indicated that it may modulate pathways involved in cell proliferation and apoptosis. These results underscore the importance of exploring this compound further in order to fully understand its therapeutic potential.
As research in pharmaceutical chemistry continues to evolve, compounds like 2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid are expected to play a crucial role in discovering new treatments for human diseases. The unique structural features of this molecule provide a rich foundation for medicinal chemists to design derivatives with enhanced efficacy and reduced side effects. By leveraging computational tools and experimental techniques, researchers can accelerate the discovery process and bring novel therapeutics to patients more quickly.
The future directions for research on CAS No. 2229657-46-7 include expanding its chemical space through structural modifications and exploring its mechanism of action in greater detail. Investigating analogs with different substituents on the cyclopropane ring or varying lengths of alkyl chains attached to the carboxylic acid group could provide valuable insights into optimizing its biological activity. Furthermore, studying how fluorine atoms influence metabolic stability will be crucial for developing drug candidates that withstand enzymatic degradation in vivo.
In conclusion, 2229657–46–7 exhibits promising characteristics as a pharmaceutical intermediate due to its unique structural features and potential biological activities. The combination of a rigid cyclopropane core, fluoro substitution,and an aromatic vinyl group makes it an attractive scaffold for drug discovery efforts aimed at treating various diseases. As research progresses, further exploration into this compound’s synthesis, biology,and therapeutic applications will undoubtedly contribute significantly to advancements in medicinal chemistry.
2229657-46-7 (2,2-difluoro-1-(2-phenylethenyl)cyclopropane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)